Research suggests (E)-Methyl 3-(2-nitrophenyl)acrylate may be useful in developing new non-linear optical (NLO) materials. These materials exhibit properties that can manipulate light signals, making them valuable for applications in lasers, optical communications, and data storage. Studies have explored using (E)-Methyl 3-(2-nitrophenyl)acrylate in the creation of NLO materials due to its chromophoric (light-absorbing) properties.Source: )
Some studies have investigated the potential cytotoxic (cell-killing) effects of (E)-Methyl 3-(2-nitrophenyl)acrylate on certain cancer cell lines. The mechanism of action is not fully understood, but it may be related to the compound's interaction with cellular proteins.Source: Important safety note: This is an early-stage research area, and (E)-Methyl 3-(2-nitrophenyl)acrylate should not be considered for any medical use.
(E)-Methyl 3-(2-nitrophenyl)acrylate is an organic compound with the molecular formula C₁₀H₉NO₄ and a molecular weight of 207.18 g/mol. It features a nitrophenyl group attached to the acrylate moiety, which contributes to its unique chemical properties. The compound appears as a pale yellow solid with a melting point of approximately 72 °C . Its structure includes a double bond between the carbon atoms of the acrylate, which is characteristic of unsaturated esters.
The synthesis of (E)-Methyl 3-(2-nitrophenyl)acrylate typically involves the nitration of methyl trans-cinnamate using a nitrating agent, resulting in the formation of both methyl 3-(2-nitrophenyl)acrylate and methyl 3-(4-nitrophenyl)acrylate in varying ratios . The reaction can be monitored using techniques such as gas chromatography to assess conversion rates and selectivity .
The synthesis of (E)-Methyl 3-(2-nitrophenyl)acrylate can be achieved through several methods:
(E)-Methyl 3-(2-nitrophenyl)acrylate has shown promise in various applications:
Studies on (E)-Methyl 3-(2-nitrophenyl)acrylate have explored its interactions with biological systems, particularly its cytotoxic effects on cancer cell lines. These investigations aim to elucidate the compound's mechanism of action and its potential role as a therapeutic agent. Further studies are required to fully understand its interactions at the molecular level and any implications for drug development .
Several compounds share structural similarities with (E)-Methyl 3-(2-nitrophenyl)acrylate. Here is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Similarity Score | Unique Features |
---|---|---|---|
(E)-Ethyl 3-(2-nitrophenyl)acrylate | Ethyl ester derivative | 0.97 | Higher boiling point; different ester group |
tert-Butyl 3-(2-nitrophenyl)acrylate | Tert-butyl ester derivative | 0.92 | Bulky tert-butyl group affects steric properties |
(E)-Butyl 3-(2-nitrophenyl)acrylate | Butyl ester derivative | 0.90 | Longer carbon chain compared to methyl ester |
These compounds exhibit variations in their physical properties and reactivity due to differences in their alkyl groups, which can influence their applications in various fields such as materials science and medicinal chemistry.
(E)-Methyl 3-(2-nitrophenyl)acrylate, a nitro-substituted acrylate ester, emerged as a significant compound in organic synthesis during the early 20th century. Its development is tied to advancements in nitration techniques and the study of α,β-unsaturated esters. The compound’s synthesis initially focused on optimizing nitration protocols for cinnamic acid derivatives, with early methods employing concentrated nitric acid in acetic anhydride. By the 1970s, Fischer esterification became a preferred route, enabling high-yield preparation of methyl 2-nitrocinnamate from 2-nitrocinnamic acid and methanol.
The compound’s dual functionality—a nitro group and an α,β-unsaturated ester—makes it a versatile intermediate in organic synthesis. Its applications span:
The synthesis of (E)-Methyl 3-(2-nitrophenyl)acrylate through traditional nitration methodologies represents the most widely employed approach in organic synthesis. The conventional mixed acid system, utilizing concentrated nitric acid and sulfuric acid, remains the cornerstone of aromatic nitration chemistry for cinnamate derivatives [1] [2].
The fundamental reaction mechanism involves the generation of nitronium ions (NO₂⁺) as the active electrophilic species. In the traditional mixed acid system, sulfuric acid serves a dual role: facilitating the formation of nitronium ions from nitric acid and deactivating the water produced during the reaction [3] [4]. The reaction proceeds through the characteristic electrophilic aromatic substitution mechanism, where the aromatic ring of methyl trans-cinnamate attacks the nitronium ion, forming an arenium ion intermediate, followed by deprotonation to restore aromaticity [5].
Experimental investigations have demonstrated that methyl trans-cinnamate undergoes nitration under standard conditions at 50°C, yielding both methyl 3-(2-nitrophenyl)acrylate and methyl 3-(4-nitrophenyl)acrylate with an ortho to para ratio of 1:8 [1]. The reaction typically requires 2-6 hours for completion and achieves yields ranging from 60-75% for the combined nitrated products. The para isomer predominates due to the electron-withdrawing nature of the acrylate substituent, which deactivates the aromatic ring and directs substitution to the para position preferentially.
The most commonly employed procedure involves adding methyl trans-cinnamate (0.0297 mol) to a mixture of concentrated sulfuric acid (0.0462 mol) and nitric acid (0.0462 mol) [1]. The reaction mixture is maintained at 50°C with continuous stirring, and progress is monitored using thin-layer chromatography. Upon completion, the reaction mixture undergoes aqueous workup with ethyl acetate extraction, followed by purification through column chromatography using ethyl acetate-hexane (2:1) as the eluent system.
Temperature optimization studies have revealed that elevated temperatures (70-80°C) can increase the overall yield to 70-85% while further favoring para selectivity, with ortho to para ratios ranging from 1:6 to 1:10 [2]. However, higher temperatures also increase the risk of over-nitration and decomposition of the sensitive acrylate functionality.
Phase transfer catalysis represents an alternative traditional approach that operates under milder conditions (20-40°C) but requires extended reaction times (4-8 hours) [6]. This methodology employs quaternary ammonium salts as phase transfer catalysts, enabling the reaction to proceed in a two-phase system. While yields are generally lower (55-70%), this approach offers advantages in terms of reduced side reactions and improved functional group tolerance.
Method | Temperature (°C) | Reaction Time (h) | Ortho:Para Ratio | Yield (%) | Selectivity Notes |
---|---|---|---|---|---|
Mixed Acid (HNO₃/H₂SO₄) | 50 | 2-6 | 1:8 | 60-75 | Standard conditions |
Concentrated Acids | 70-80 | 1-4 | 1:6-1:10 | 70-85 | Higher temperature increases para selectivity |
Phase Transfer Catalysis | 20-40 | 4-8 | 1:5-1:9 | 55-70 | Mild conditions with catalyst |
Contemporary approaches to the nitration of aromatic compounds have evolved significantly, incorporating advanced catalytic systems that offer enhanced selectivity, improved yields, and more environmentally benign reaction conditions. These modern methodologies address the limitations of traditional mixed acid systems while maintaining synthetic efficiency.
Scandium triflate [Sc(OTf)₃] has emerged as one of the most effective Lewis acid catalysts for aromatic nitration reactions [7] [8]. This rare earth metal triflate demonstrates exceptional catalytic activity, enabling nitration reactions to proceed at 65°C with catalyst loadings of 5-20 mol%. The system utilizes acetic anhydride-aluminum nitrate as the nitrating agent, providing a more controlled and selective nitration environment compared to traditional mixed acid conditions. Reaction times are typically reduced to 2-4 hours, with the catalyst demonstrating superior performance compared to other Lewis acids tested in systematic studies [8].
Zeolite-based catalytic systems represent another significant advancement in nitration methodology. Zeolite Beta has proven particularly effective for the nitration of aromatic compounds, including cinnamate derivatives [9] [10]. The catalyst operates under mild conditions (25-50°C) in acetonitrile solvent, requiring only small amounts of nitric acid. The zeolite framework provides shape selectivity and can be recycled multiple times without significant loss of activity. Under standard stirred conditions, reactions reach completion in approximately 3 hours with high yields and regioselectivity. The recyclable nature of the catalyst makes this approach particularly attractive from both economic and environmental perspectives [10].
Bismuth nitrate pentahydrate represents a unique nitrating system that can function both as a Lewis acid catalyst and as a source of nitrating species [11]. This system operates effectively in ionic liquids such as [bmim][PF₆] or in conventional molecular solvents like 1,2-dichloroethane. The bismuth nitrate system shows particular effectiveness for activated aromatic compounds, with reaction temperatures ranging from 25-80°C depending on the substrate and solvent system employed. The absence of external promoters and the potential for ionic liquid recycling make this approach environmentally attractive.
Montmorillonite K-10 clay-supported systems offer a heterogeneous catalytic approach that operates under solvent-free conditions [12]. The clay-supported copper nitrate system, in the presence of acetic anhydride, achieves excellent results at 110°C with reaction times of 3-4 hours. This approach represents a green chemistry methodology that eliminates the need for organic solvents while maintaining high catalytic efficiency.
Indium triflate [In(OTf)₃] has been developed as a water-tolerant Lewis acid catalyst for aromatic nitration [13]. Operating at 65°C in 1,2-dichloroethane with catalyst loadings as low as 0.5-2.0 mol%, this system can utilize 69% nitric acid directly, eliminating the need for anhydrous conditions. The water tolerance of the catalyst system represents a significant practical advantage over traditional Lewis acid catalysts that are rapidly deactivated by moisture.
Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Reaction Time | Advantages |
---|---|---|---|---|---|
Scandium(III) Triflate | 5-20 | 65 | 1,2-DCE | 2-4 h | High activity |
Zeolite Beta | 10-15 | 25-50 | CH₃CN | 3 h | Recyclable |
Bismuth Nitrate | Stoichiometric | 25-80 | Ionic Liquid/DCE | 1-6 h | Mild conditions |
Montmorillonite K-10 | 20 | 110 | Solvent-free | 3-4 h | Green chemistry |
Indium Triflate | 0.5-2.0 | 65 | 1,2-DCE | 6-18 h | Water tolerant |
The regioselectivity control in the nitration of methyl trans-cinnamate represents a critical aspect of synthetic optimization, as the ortho and para isomers of (E)-Methyl 3-(2-nitrophenyl)acrylate exhibit different chemical and biological properties. Understanding and manipulating the factors that influence isomer distribution is essential for targeted synthesis.
Temperature effects on regioselectivity follow predictable patterns based on the relative activation energies for ortho and para substitution [14] [6]. Lower reaction temperatures generally favor the formation of the ortho isomer, as the activation energy difference between ortho and para substitution becomes more significant at reduced thermal energy. Conversely, elevated temperatures increase the proportion of para product due to the thermodynamically more stable nature of the para-substituted product. The optimal temperature range for balanced isomer formation lies between 40-60°C, with 50°C representing the standard compromise between reaction rate and selectivity [1].
Acid concentration plays a complex role in determining regioselectivity patterns. Higher concentrations of nitric acid (65-90%) generally promote para substitution by increasing the concentration of nitronium ions and facilitating more selective electrophilic attack [15] [16]. However, extremely high acid concentrations can lead to over-nitration and substrate decomposition. The optimal nitric acid concentration for synthetic applications typically ranges around 70%, providing sufficient nitrating power while maintaining selectivity control.
Reaction time optimization reveals that ortho product formation increases initially during the early stages of the reaction, reaching a maximum around 2-4 hours depending on the specific conditions employed [1]. Extended reaction times often lead to preferential formation of the para isomer as the reaction approaches thermodynamic equilibrium. This temporal selectivity pattern can be exploited to favor specific isomer formation through careful timing control.
Substrate concentration effects demonstrate that higher concentrations of methyl trans-cinnamate tend to favor ortho substitution, while lower concentrations promote para product formation [14]. This phenomenon relates to the steric accessibility of the reaction sites and the competitive nature of the electrophilic substitution process. Optimal substrate concentrations typically range from 0.1-0.5 M, with 0.3 M representing a practical compromise for most synthetic applications.
Solvent system selection significantly influences regioselectivity outcomes. Polar solvents such as acetonitrile and nitromethane tend to favor ortho substitution by stabilizing the more polar transition state associated with ortho attack [16]. Non-polar solvents promote para substitution through preferential stabilization of the less sterically hindered para transition state. Mixed solvent systems, particularly acetonitrile-water combinations, offer tunable selectivity by adjusting the solvent composition ratio.
The manipulation of substrate initial concentration has been demonstrated to reverse ortho-para isomer ratios in related halogenated aromatic systems [14]. Similar principles apply to cinnamate nitration, where concentration-dependent selectivity can be exploited for preparative purposes. Higher initial concentrations favor ortho-rich product distributions, while lower concentrations promote para-predominant outcomes.
Parameter | Effect on Ortho Product | Effect on Para Product | Optimal Range | Reference Conditions |
---|---|---|---|---|
Temperature | Decreases with higher T | Increases with higher T | 40-60°C | 50°C optimal |
Acid Concentration | Complex relationship | Generally increases | 65-90% HNO₃ | 70% HNO₃ |
Reaction Time | Increases initially | Reaches maximum | 2-4 hours | 3 h |
Substrate Concentration | Higher conc. favors ortho | Lower conc. favors para | 0.1-0.5 M | 0.3 M |
Solvent Type | Polar solvents favor ortho | Non-polar solvents favor para | Mixed systems | CH₃CN/H₂O |
Advanced reaction condition modifications have revolutionized the synthesis of nitroaromatic compounds, offering significant improvements in reaction efficiency, selectivity, and environmental compatibility. These modifications encompass both physical activation methods and chemical catalyst system innovations.
Microwave-assisted synthesis represents one of the most dramatic improvements in nitration methodology [17] [10]. Under microwave irradiation, the nitration of aromatic compounds can be completed in as little as 20 seconds, representing a 95% reduction in reaction time compared to conventional heating methods. Microwave activation operates at temperatures of 80-120°C, with the rapid heating and enhanced molecular motion facilitating faster reaction kinetics while maintaining product selectivity. The yield improvements of 5-15% are attributed to more efficient energy transfer and reduced side reaction formation. The high energy efficiency of microwave heating makes this approach particularly attractive for large-scale synthetic applications.
Ultrasonic irradiation provides another powerful activation method that significantly accelerates nitration reactions [18] [10]. Under sonication conditions, reaction times are reduced by approximately 90%, from 3 hours under conventional conditions to 20 minutes under ultrasonic activation. The cavitation effects generated by ultrasonic waves enhance mass transfer and create local high-energy environments that promote the nitration process. Temperature requirements are reduced to 25-40°C, and yield improvements of 10-20% are typically observed. The selectivity is often slightly improved due to the more controlled reaction environment created by ultrasonic activation.
High-pressure reaction conditions offer another avenue for reaction optimization, though with more modest improvements compared to other activation methods [19]. Pressure effects can reduce reaction times by approximately 70% while operating at temperatures of 25-60°C. The yield improvements are generally modest (5-10%), and selectivity changes are variable depending on the specific substrate and reaction conditions. The energy efficiency is lower compared to other activation methods due to the equipment requirements for high-pressure operation.
Flow chemistry methodologies have gained significant attention for nitration reactions due to their enhanced safety profile and improved process control [19]. Continuous flow systems can reduce reaction times by 80% while operating at temperatures of 60-100°C. The precise control of reagent mixing and residence time in microreactor systems leads to yield improvements of 15-25% and enhanced selectivity. The improved heat and mass transfer characteristics of flow systems, combined with the ability to handle hazardous reagents safely, make this approach particularly suitable for industrial applications.
Solvent-free reaction conditions represent a green chemistry approach that eliminates organic solvent requirements while maintaining synthetic efficiency [12]. These conditions typically require elevated temperatures (110-150°C) but offer significant environmental benefits. Reaction times are reduced by approximately 50%, and yield improvements of 5-15% are common. However, selectivity may be reduced due to the higher reaction temperatures required. The high energy efficiency and elimination of solvent waste make solvent-free conditions attractive for sustainable synthesis applications.
Metal bis[(perfluoroalkyl)sulfonyl]imide catalysts represent a new class of environmentally friendly Lewis acid catalysts that demonstrate superior performance compared to conventional systems [20]. These catalysts are not only more effective for aromatic nitration but also more environmentally benign and atom-economical. The enhanced catalytic activity allows for reduced catalyst loadings and milder reaction conditions while maintaining high yields and selectivity.
Biocatalytic approaches using engineered cytochrome P450 enzymes offer a completely different paradigm for nitration reactions [21]. These self-sufficient enzyme systems can perform nitration reactions under mild conditions with high selectivity and minimal environmental impact. While currently limited to specific substrate classes, biocatalytic nitration represents a promising direction for sustainable synthetic methodology development.
Modification Type | Time Reduction | Temperature (°C) | Yield Improvement (%) | Selectivity Change | Energy Efficiency |
---|---|---|---|---|---|
Microwave Irradiation | 95% (20 s vs 3 h) | 80-120 | 5-15 | Maintained | High |
Ultrasonic Activation | 90% (20 min vs 3 h) | 25-40 | 10-20 | Slightly improved | Medium |
High Pressure | 70% reduction | 25-60 | 5-10 | Variable | Low |
Flow Chemistry | 80% reduction | 60-100 | 15-25 | Enhanced | Medium |
Solvent-free Conditions | 50% reduction | 110-150 | 5-15 | Reduced | High |
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for (E)-Methyl 3-(2-nitrophenyl)acrylate through both proton and carbon-13 analyses [1] [2] [3].
The ¹H NMR spectrum of (E)-Methyl 3-(2-nitrophenyl)acrylate in deuterated chloroform (CDCl₃) at 300 MHz reveals distinctive signal patterns characteristic of the α,β-unsaturated ester system coupled with an ortho-nitrophenyl substituent [1]. The alkenic proton α to the ester carbonyl appears as a doublet at δ 8.09 ppm with a coupling constant of J = 15.6 Hz, confirming the trans (E) geometry of the double bond [1] [2]. This large coupling constant is diagnostic for trans alkenes, where typical values range from 12-18 Hz [4].
The aromatic region displays a complex multipicity pattern between δ 7.50-8.02 ppm, with the most downfield signal at δ 8.02 ppm (d, J = 8.4 Hz) corresponding to the proton ortho to the nitro group [1]. This significant downfield shift results from the strong electron-withdrawing nature of the nitro substituent [5]. The remaining aromatic protons appear as overlapping multipets between δ 7.67-7.50 ppm, integrating for three protons total [1].
The β-alkenic proton appears at δ 6.35 ppm as a doublet (J = 15.6 Hz), showing the expected coupling with the α-proton [1]. The methyl ester group manifests as a sharp singlet at δ 3.80 ppm, integrating for three protons and falling within the typical range for methoxy esters (δ 3.7-3.9 ppm) [4].
The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule [1] [2]. The carbonyl carbon of the ester functionality resonates at δ 166.1 ppm, consistent with α,β-unsaturated esters where conjugation with the double bond shifts the signal slightly upfield compared to saturated esters [6]. The ipso-carbon bearing the nitro group appears at δ 148.1 ppm, reflecting the deshielding effect of the electron-withdrawing nitro substituent [7].
The alkenic carbons show characteristic chemical shifts with the α-carbon (adjacent to the carbonyl) at δ 140.0 ppm and the β-carbon at δ 122.7 ppm [1]. These values are typical for α,β-unsaturated ester systems where the α-carbon is more deshielded due to its proximity to the electron-withdrawing carbonyl group [6]. The aromatic carbons resonate between δ 124.8-133.5 ppm, with the specific chemical shifts influenced by the electron-withdrawing effects of both the nitro group and the conjugated acrylate system [1].
The methyl ester carbon appears at δ 51.9 ppm, falling within the expected range for methoxy carbons attached to carbonyl groups [8]. This upfield position relative to typical alkyl carbons results from the oxygen's electronegativity and the carbonyl's influence through the intervening oxygen atom.
Fourier-Transform Infrared spectroscopy provides diagnostic information about the functional groups present in (E)-Methyl 3-(2-nitrophenyl)acrylate through characteristic vibrational frequencies [9] [10].
The most prominent feature in the FTIR spectrum is the strong carbonyl (C=O) stretching vibration, expected around 1720 cm⁻¹ [11] [10]. This frequency is characteristic of α,β-unsaturated esters, where conjugation with the double bond causes a slight red-shift compared to saturated esters (typically 1750-1730 cm⁻¹) [11]. The C-O stretching vibration of the ester group appears in the 1200-1300 cm⁻¹ region with strong intensity [10].
The nitro group exhibits two characteristic strong absorptions: the asymmetric N-O stretch around 1520 cm⁻¹ and the symmetric N-O stretch around 1340 cm⁻¹ [5] [10]. These frequencies are typical for aromatic nitro compounds, where attachment to the benzene ring causes slight shifts compared to aliphatic nitro groups [5]. Both bands display very strong intensity due to the highly polar nature of the N-O bonds [10].
Aromatic C-H stretching vibrations appear around 3080 cm⁻¹ with medium intensity, while the aromatic C=C stretching modes manifest around 1520 and 1480 cm⁻¹ [12] [10]. The trans configuration of the alkene is confirmed by the characteristic out-of-plane C-H bending vibration around 970 cm⁻¹, which is diagnostic for trans-substituted alkenes [12]. Aromatic C-H out-of-plane bending vibrations appear around 760 cm⁻¹, providing information about the substitution pattern of the benzene ring [10].
The methyl ester group contributes C-H stretching vibrations around 2950 cm⁻¹ with strong intensity, along with characteristic C-H bending modes in the fingerprint region [13] [10]. These vibrations help confirm the presence of the methoxy substituent and distinguish it from other alkyl groups.
Mass spectrometry of (E)-Methyl 3-(2-nitrophenyl)acrylate reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights [14] [15].
The molecular ion peak appears at m/z 207, corresponding to the molecular formula C₁₀H₉NO₄ [1] [9]. The intensity of this peak is typically moderate (20-40% relative intensity) due to the stability imparted by the aromatic ring and conjugated system [15]. The presence of the nitro group, however, can lead to rapid fragmentation pathways that reduce the molecular ion intensity [7].
Primary fragmentation occurs through α-cleavage adjacent to the carbonyl group, resulting in loss of the methoxy radical (- OCH₃, -31 mass units) to give a fragment at m/z 176 [15]. This represents one of the most intense peaks in the spectrum, often serving as the base peak or near-base peak intensity. Additionally, β-cleavage leads to loss of the entire methoxy carbonyl unit (- COOCH₃, -59 mass units), producing a fragment at m/z 148 [15].
The nitro group undergoes characteristic fragmentation patterns typical of nitroaromatic compounds [7] [16]. Loss of NO₂ (46 mass units) from the molecular ion or fragment ions is common, though typically not the dominant pathway. More significant is the tendency for the nitro group to facilitate ring fragmentations through electron-withdrawing effects that stabilize resulting carbocations [7].
Aromatic systems undergo various rearrangement processes, including the formation of tropylium ions (C₇H₇⁺) at m/z 91 [14]. These seven-membered ring cations are particularly stable and represent common fragments in the mass spectra of substituted aromatic compounds. The specific substitution pattern influences the relative intensity of these rearrangement products [17].
Computational chemistry methods provide detailed insights into the electronic structure and properties of (E)-Methyl 3-(2-nitrophenyl)acrylate [19].
Density Functional Theory (DFT) calculations using hybrid functionals such as B3LYP with appropriate basis sets (6-31G(d,p) or 6-311G(d,p)) provide accurate geometric and electronic structure information [19]. These calculations reveal the planar or near-planar geometry of the molecule, with the nitro group coplanar with the benzene ring to maximize π-conjugation [20]. The acrylate side chain adopts a conformation that optimizes orbital overlap between the aromatic system and the α,β-unsaturated ester.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and electronic properties . The HOMO is typically localized on the aromatic ring and acrylate system, while the LUMO shows significant contribution from the nitro group and carbonyl functionality. The HOMO-LUMO gap correlates with the compound's optical properties and chemical reactivity .
Computational analysis reveals the charge distribution within the molecule, with the nitro group creating a significant dipole moment [20]. The electron-withdrawing effects of both the nitro group and the ester functionality create regions of positive electrostatic potential that influence the molecule's interactions with nucleophiles and its overall reactivity patterns .